N-(piperidin-4-yl)furan-3-carboxamide hydrochloride
Overview
Description
“N-(piperidin-4-yl)furan-3-carboxamide hydrochloride” is a compound that contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride is a compound that falls under the broader category of substances featuring the piperidine heterocycle and furan moieties. These chemical structures are significant in medicinal chemistry due to their potential therapeutic effects, particularly in the development of drugs targeting the central nervous system (CNS) and their role in the synthesis of novel pharmacologically active molecules.
Applications in Central Nervous System (CNS) Drug Development
Research indicates that heterocyclic compounds with nitrogen (N), sulfur (S), and oxygen (O) atoms, such as those containing piperidine and furan groups, are prominent in synthesizing compounds with potential CNS activity. These substances can range in effect from inducing depression to causing euphoria or convulsions, underscoring their utility in developing treatments for CNS disorders (Saganuwan, 2017).
Role in Synthesis of N-Heterocycles
The compound is relevant in the context of synthesizing N-heterocycles, a class of compounds that includes many natural products and therapeutically relevant molecules. Chiral sulfinamides, for example, have been utilized in the asymmetric synthesis of piperidines, highlighting the compound's potential in creating structurally diverse and pharmacologically significant entities (Philip et al., 2020).
Impact on Development of Bioactive Molecules
Furan and thiophene derivatives, including those with the N-(piperidin-4-yl)furan-3-carboxamide structure, play a crucial role in medicinal chemistry, particularly in the modification of nucleobases, nucleosides, and their analogues. These modifications can significantly affect the pharmacological profiles of the resulting compounds, offering avenues for developing new antiviral, antitumor, and antimycobacterial agents (Ostrowski, 2022).
Contribution to Polyamide Membrane Technology
In the field of environmental science, particularly water treatment and desalination, semi-aromatic polyamide membranes prepared through interfacial polymerization have shown promising applications. These membranes, incorporating piperazine-based polyamides, are crucial for improving water softening processes, underlining the compound's significance beyond pharmacological applications (Gohil & Ray, 2017).
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, contributing to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
N-piperidin-4-ylfuran-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGANSTXNDIMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=COC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)furan-3-carboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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